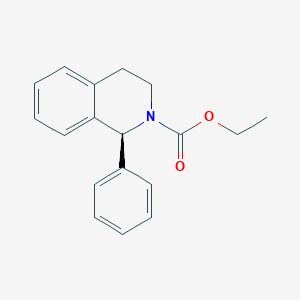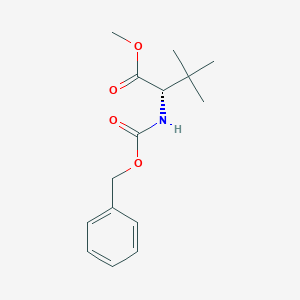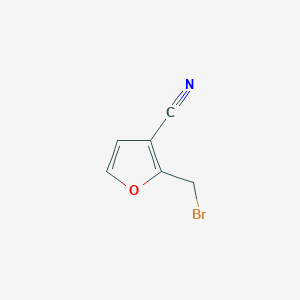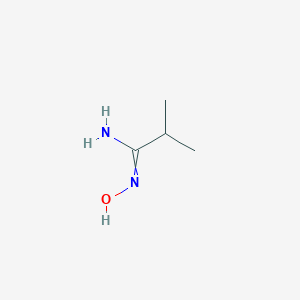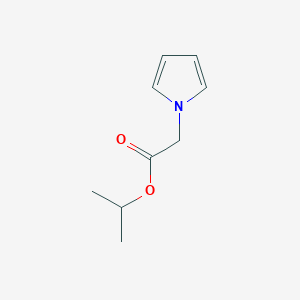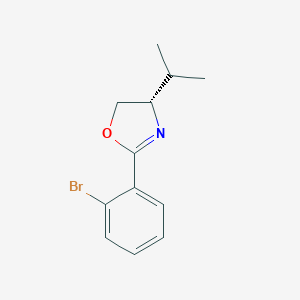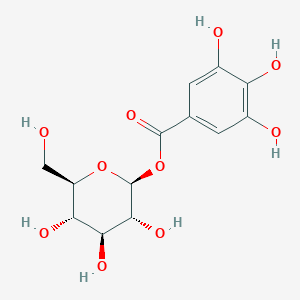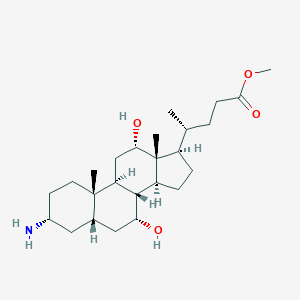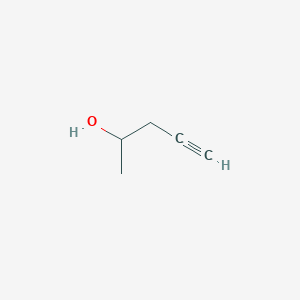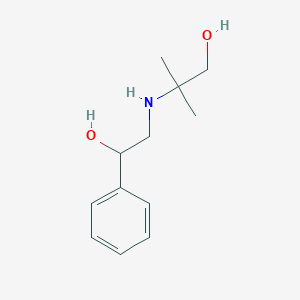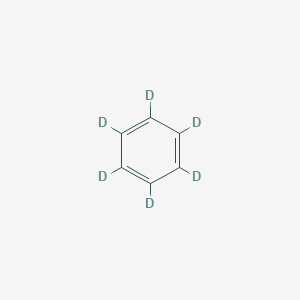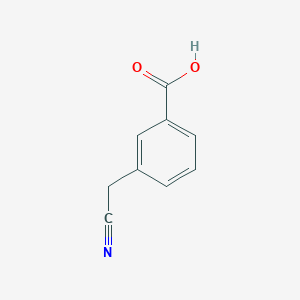
3-(氰甲基)苯甲酸
描述
3-(Cyanomethyl)benzoic acid is a chemical compound that has been studied for its potential applications in various fields, including materials science and organic synthesis. It is known for its electron-accepting properties, which make it a valuable component in the design of donor-π-acceptor chromophores for dye-sensitized solar cells (DSSCs). The incorporation of this compound into DSSCs has been shown to improve the conversion efficiency of the devices, suggesting its utility in the development of renewable energy technologies .
Synthesis Analysis
The synthesis of derivatives of benzoic acid, such as 3-(Cyanomethyl)benzoic acid, can be achieved through copper-mediated C-H(sp²)/C-H(sp³) coupling reactions. This method has been demonstrated with benzoic acid derivatives and ethyl cyanoacetate, using an 8-aminoquinoline moiety as a bidentate directing group. This approach provides an expedient route to construct complex molecular scaffolds, such as isoquinolinones, which are of significant interest in medicinal chemistry .
Molecular Structure Analysis
The molecular and crystal structures of related cyanomethyl benzoic acid derivatives have been extensively studied using single-crystal X-ray diffractometry. These studies have revealed that the compounds exhibit monoclinic centrosymmetric space groups with molecules in the unit cell connected by hydrogen bonds. The center of symmetry is typically located between the carboxylic acid groups of adjacent molecules. However, in mixed crystals formed by hydrogen bonding, the center of symmetry may be absent, leading to noncentrosymmetric space groups. The unit cell parameters and the conformation of the cyanomethyl chains vary among different derivatives, influencing the packing arrangements within the crystal lattice .
Chemical Reactions Analysis
The reactivity of 3-(Cyanomethyl)benzoic acid in chemical reactions is not explicitly detailed in the provided papers. However, its structural analogs have been used as model compounds for porphyrin precursors, indicating that the cyanomethyl group can participate in further chemical transformations. For instance, 1,2,4,5-tetrakis(cyanomethyl)benzene, a related compound, has been studied for its crystalline structure, which may provide insights into the reactivity of the cyanomethyl group in various orientations and conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Cyanomethyl)benzoic acid are not directly discussed in the provided papers. However, the studies on its molecular and crystal structures suggest that the compound's properties are influenced by its crystalline state and the specific conformation of its cyanomethyl group. The hydrogen bonding observed in the crystal structures of related compounds indicates that 3-(Cyanomethyl)benzoic acid may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and other physical properties . Additionally, the electron-accepting nature of the cyanomethyl group is likely to impact the compound's chemical reactivity and its ability to participate in various organic reactions .
科学研究应用
有机合成和化学性质
3-(氰甲基)苯甲酸是合成复杂有机分子的中间体。研究表明,将其纳入给体-π-受体染料敏化剂中,与传统的氰乙酸受体相比,可以提高染料敏化太阳能电池的转换效率(Xiang et al., 2013)。此外,相关苯甲酸的新酯/杂化衍生物展示了潜在的抗菌活性,突显了这些化合物在开发新药候选物中的化学多样性和适用性(Satpute et al., 2018)。
染料敏化太阳能电池
对3-(氰甲基)苯甲酸及其衍生物的研究在可再生能源领域显示出重要应用。例如,在染料敏化太阳能电池(DSSCs)中使用4-(氰甲基)苯甲酸作为受体基团的衍生物表现出改善的光伏性能。这表明用3-(氰甲基)苯甲酸衍生物替代传统受体基团可以提高DSSCs的效率(Gupta et al., 2015)。
环境和合成应用
对3-(氰甲基)苯甲酸及其相关化合物进行了环境持久性和生物降解潜力的研究。关于农药残留物的微生物降解研究突显了了解类似苯甲酸衍生物降解过程的重要性,以减轻农产品的二次污染并解决环境问题(Huang et al., 2018)。
安全和危害
属性
IUPAC Name |
3-(cyanomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATIHVJZEPOWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205412 | |
| Record name | 3-(Cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)benzoic acid | |
CAS RN |
5689-33-8 | |
| Record name | 3-(Cyanomethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyanomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(CYANOMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


